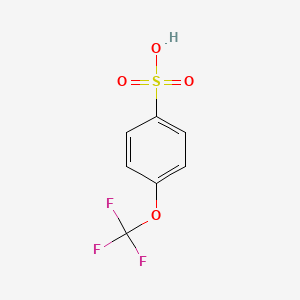

4-(Trifluoromethoxy)benzenesulfonic acid

Description

Significance of Organosulfonic Acids in Modern Organic Chemistry

Organosulfonic acids, characterized by the general formula RSO₃H where R is an organic group, are a cornerstone of modern organic chemistry. nih.gov They are among the most important organosulfur compounds, valued for their strong acidic nature. nih.gov This acidity makes them highly effective catalysts in a wide array of organic transformations, including esterification, alkylation, and rearrangement reactions. nih.gov Aromatic sulfonic acids, in particular, are versatile intermediates in the synthesis of a multitude of commercially important substances. researchgate.net Their applications span from the production of detergents and dyes to the synthesis of pharmaceuticals and ion-exchange resins. nih.govresearchgate.net The sulfonic acid group can also be used as a temporary protecting group in organic synthesis, facilitating selective reactions at other positions on an aromatic ring before being removed. wikipedia.org The ability of the sulfonic acid moiety to enhance water solubility is another critical feature, enabling its use in aqueous-phase catalysis and the development of water-soluble reagents and materials. nih.gov

Impact of Fluorine and Fluorinated Substituents in Molecular Design

The introduction of fluorine and fluorinated substituents into organic molecules has a profound impact on their physical, chemical, and biological properties, a strategy widely employed in molecular design. nih.govtandfonline.com Fluorine's high electronegativity and relatively small size allow it to dramatically alter the electronic landscape of a molecule, often leading to increased metabolic stability and enhanced binding affinity to biological targets. tandfonline.com The substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby prolonging the in vivo lifetime of a drug candidate. tandfonline.com

Fluorinated groups, such as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, are particularly influential. nih.govresearchgate.net These substituents can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. beilstein-journals.org The strong electron-withdrawing nature of these groups also modulates the acidity or basicity of nearby functional groups and influences the reactivity of the molecule. nih.gov In medicinal chemistry, the strategic incorporation of fluorine is a well-established approach to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. nih.govtandfonline.com

Positioning of the Trifluoromethoxy Group in Contemporary Synthetic Challenges

The trifluoromethoxy (-OCF₃) group has emerged as a highly desirable substituent in contemporary organic synthesis, often referred to as a "super-halogen" due to its unique combination of properties. beilstein-journals.org It is more lipophilic and a stronger electron-withdrawing group than a methoxy (B1213986) group. beilstein-journals.org The trifluoromethoxy group is valued for its ability to enhance metabolic stability and fine-tune the electronic properties of aromatic systems. researchgate.net

Despite its attractive features, the installation of the trifluoromethoxy group presents significant synthetic challenges. researchgate.net The development of efficient and selective trifluoromethoxylation reactions is an active area of research. researchgate.net The growing interest in this functional group is driven by its potential to impart unique and beneficial properties to a wide range of molecules, from pharmaceuticals and agrochemicals to advanced materials. researchgate.netbeilstein-journals.org The ability to strategically place a trifluoromethoxy group on a molecule can be a key step in overcoming challenges related to bioavailability, stability, and biological activity. nih.govresearchgate.net

Emergence of 4-(Trifluoromethoxy)benzenesulfonic Acid as a Research Target

The convergence of the valuable properties of aromatic sulfonic acids and the trifluoromethoxy group has led to the emergence of this compound as a compound of significant research interest. While extensive research has focused on the closely related 4-(trifluoromethyl)benzenesulfonic acid, the trifluoromethoxy analog presents a distinct set of properties that are beginning to be explored. nih.gov

The presence of the highly lipophilic and electron-withdrawing trifluoromethoxy group is expected to confer enhanced catalytic activity and unique solubility characteristics compared to its non-fluorinated or trifluoromethylated counterparts. These properties make it a promising candidate for use as a strong acid catalyst in specialized organic reactions, particularly those requiring high acidity and specific solvent compatibility. Furthermore, its potential as a synthetic building block for novel pharmaceuticals and materials is an area of growing exploration. The synthesis and characterization of this compound and its derivatives are crucial first steps in unlocking the full potential of this intriguing molecule in advanced chemical research.

Interactive Data Table: Physicochemical Properties of Related Benzenesulfonic Acids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Acidity (pKa) |

| Benzenesulfonic acid | C₆H₆O₃S | 158.17 | -2.8 wikipedia.org |

| 4-Methylbenzenesulfonic acid | C₇H₈O₃S | 172.20 | Not available |

| 4-Aminobenzenesulfonic acid | C₆H₇NO₃S | 173.19 | Not available |

| 4-(Trifluoromethyl)benzenesulfonic acid | C₇H₅F₃O₃S | 226.17 | Not available |

| This compound | C₇H₅F₃O₄S | 242.17 | Not available |

Structure

3D Structure

Properties

Molecular Formula |

C7H5F3O4S |

|---|---|

Molecular Weight |

242.17 g/mol |

IUPAC Name |

4-(trifluoromethoxy)benzenesulfonic acid |

InChI |

InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H,11,12,13) |

InChI Key |

HSHFRAOPRGGMDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Trifluoromethoxy Benzenesulfonic Acid

Reactions Involving the Sulfonic Acid Functional Group

The sulfonic acid group (-SO₃H) is a strongly acidic and versatile functional group that dictates a significant portion of the molecule's reactivity.

Salt Formation and Esterification Reactions

As a strong acid, 4-(trifluoromethoxy)benzenesulfonic acid readily undergoes neutralization reactions with bases to form stable salts. For instance, reaction with sodium hydroxide (B78521) would yield sodium 4-(trifluoromethoxy)benzenesulfonate.

The esterification of sulfonic acids can be achieved through various methods. One common approach involves the reaction of the sulfonic acid with an alcohol in the presence of a dehydrating agent. Benzenesulfonic acids and their derivatives are known to be effective catalysts for esterification reactions themselves. The Fischer-Speier esterification, a classic method, utilizes an acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product. organic-chemistry.org While direct esterification is possible, sulfonic acid esters are often prepared by reacting the corresponding sulfonyl chloride with an alcohol. google.com

For example, long-chain alkyl substituted aryl sulfonic acids are used as catalysts in the production of glycol ether esters. google.com Dodecylbenzenesulfonic acid (DBSA), an organo-sulfonic acid, has been shown to be an efficient catalyst for the esterification of oleic acid with methanol. researchgate.net

Conversion to Sulfonyl Chlorides and Related Derivatives

A key transformation of sulfonic acids is their conversion to sulfonyl chlorides, which are important intermediates in organic synthesis. This is typically achieved by treating the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride. wikipedia.org Following this protocol, this compound can be converted to 4-(trifluoromethoxy)benzenesulfonyl chloride.

This sulfonyl chloride is a versatile precursor for a variety of other derivatives. For instance, it can react with amines to form sulfonamides.

Transformations at the Trifluoromethoxy Substituent

The trifluoromethoxy group (-OCF₃) is known for its high stability and electron-withdrawing nature, which significantly influences the molecule's properties and reactivity. beilstein-journals.orgmdpi.com

Stability and Reactivity of the Aryl-OCF₃ Bond

The aryl-OCF₃ bond is generally characterized by its high stability due to the strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms. acs.org This stability makes the trifluoromethoxy group resistant to many chemical transformations. mdpi.com The lone-pair electrons on the oxygen atom are drawn towards the trifluoromethyl group, resulting in weak interaction with the aromatic π-electron system. nih.gov This hyperconjugative interaction, along with steric factors, causes the O-CF₃ bond to lie in a plane orthogonal to the benzene (B151609) ring. nih.gov

While generally stable, the trifluoromethyl group can undergo decomposition under certain conditions, such as with some transition metal catalysts, Lewis acids, or under base-catalyzed conditions. nih.gov Protolytic defluorination of trifluoromethyl-substituted arenes has been observed in superacids, leading to the formation of carbocations and subsequent Friedel-Crafts-type products. nih.gov

Potential for Fluorine Atom Exchange Reactions

Fluorine atom exchange in aryl-OCF₃ groups is a challenging transformation due to the strength of the C-F bonds. However, methods for the radiofluorination of related structures have been developed. For instance, ¹⁸F-labeling of aryl-SCF₃ and aryl-OCF₂Br precursors has been achieved using silver-catalyzed halogen exchange with [¹⁸F]fluoride. researchgate.net This suggests that under specific catalytic conditions, fluorine exchange might be possible, although it is not a common reaction for the trifluoromethoxy group.

Electrophilic Aromatic Substitution Patterns on the Benzenesulfonic Acid Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of both the sulfonic acid and the trifluoromethoxy groups. wikipedia.org

Both the sulfonic acid (-SO₃H) and the trifluoromethoxy (-OCF₃) groups are electron-withdrawing and therefore deactivating towards electrophilic aromatic substitution. vaia.comstackexchange.comnih.gov Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vaia.com

Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a meta-directing group. stackexchange.comnumberanalytics.com Its strong electron-withdrawing inductive effect outweighs any potential resonance stabilization, deactivating the ortho and para positions more than the meta position. stackexchange.com

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is also considered a deactivating and meta-directing group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. vaia.comyoutube.com The high electronegativity of the fluorine atoms pulls electron density away from the benzene ring.

Given that both substituents are meta-directing, and they are in a para relationship to each other, the incoming electrophile will be directed to the positions that are meta to both groups. In the case of this compound, the positions ortho to the sulfonic acid group (and meta to the trifluoromethoxy group) and the positions ortho to the trifluoromethoxy group (and meta to the sulfonic acid group) are the same. Therefore, electrophilic substitution is expected to occur at the 2- and 6- positions (or equivalently, the 3- and 5- positions relative to the other group).

The sulfonation of benzene and its derivatives is a reversible reaction. chemistrysteps.comyoutube.com This reversibility can be utilized in synthesis to use the sulfonic acid group as a temporary blocking group to direct other electrophiles to a desired position. chemistrysteps.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(Trifluoromethoxy)benzenesulfonyl chloride | 94108-56-2 | C₇H₄ClF₃O₃S | 260.62 |

| 4-(Trifluoromethyl)benzenesulfonyl chloride | 2991-42-6 | C₇H₄ClF₃O₂S | 244.62 |

| 4-(Trifluoromethyl)benzenesulfonic acid | 109787-11-3 | C₇H₅F₃O₃S | 226.17 |

| 2-Amino-4-(trifluoromethyl)benzenesulfonic acid | 1513-44-6 | C₇H₆F₃NO₃S | 241.19 |

| Benzenesulfonic acid | 98-11-3 | C₆H₆O₃S | 158.17 |

Nucleophilic Aromatic Substitution Involving the Trifluoromethoxy Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. The reaction's viability hinges on two primary factors: the electronic character of the aromatic ring and the presence of a suitable leaving group. The mechanism typically involves the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. youtube.com

The aromatic ring of this compound is rendered significantly electron-deficient by the potent electron-withdrawing effects of both the trifluoromethoxy (-OCF3) and the sulfonic acid (-SO3H) groups. This electron deficiency, in principle, makes the ring susceptible to attack by strong nucleophiles.

However, for a substitution reaction to occur, a group on the ring must be able to depart as a stable anion (a good leaving group). In the context of nucleophilic aromatic substitution specifically involving the trifluoromethoxy group, the -OCF3 moiety itself would need to function as the leaving group. The trifluoromethoxy group is generally considered to be a poor leaving group in SNAr reactions. The carbon-oxygen bond is strong, and the trifluoromethoxide anion (CF3O⁻) is less stable compared to common leaving groups like halide ions.

A comprehensive review of scientific literature reveals a lack of specific documented examples of nucleophilic aromatic substitution where the trifluoromethoxy group of this compound is displaced by a nucleophile. While the ring is electronically activated for such a reaction, the absence of a viable leaving group—particularly the -OCF3 group itself—presents a significant energetic barrier, making this transformation synthetically challenging and not a commonly reported pathway.

Oxidation and Reduction Processes of the Aromatic Ring System

The stability of the aromatic ring in this compound is heavily influenced by its electron-deficient nature, which dictates its behavior under oxidative and reductive conditions.

Oxidation Processes

The direct oxidation of the benzene ring, such as through hydroxylation, is an electrophilic process. The presence of two strong deactivating, electron-withdrawing groups (-OCF3 and -SO3H) makes the aromatic ring highly resistant to electrophilic attack. Consequently, the oxidation of the aromatic system of this compound is exceptionally difficult and requires harsh conditions or highly specialized enzymatic systems, which are not commonly reported for this specific substrate.

Reduction Processes

In contrast to oxidation, the electron-deficient character of the ring facilitates its reduction. Two primary methods for the reduction of aromatic rings are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction.

Catalytic Hydrogenation : This method involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as rhodium, ruthenium, or platinum. tcichemicals.comresearchgate.net This process typically leads to the complete saturation of the aromatic ring, converting the benzenoid system into a cyclohexane (B81311) ring. The reaction would yield 4-(trifluoromethoxy)cyclohexane-1-sulfonic acid.

Birch Reduction : This is a dissolving metal reduction that uses an alkali metal (e.g., sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org It reduces the aromatic ring to a 1,4-cyclohexadiene. For aromatic rings bearing electron-withdrawing substituents, the reduction occurs in a way that places the substituent on one of the newly formed sp³-hybridized (saturated) carbons of the diene product. wikipedia.org Given that both the trifluoromethoxy and sulfonic acid groups are strongly electron-withdrawing, the Birch reduction of this compound is predicted to yield a cyclohexadiene derivative where the carbons attached to these two groups are reduced.

The following table summarizes and compares the expected outcomes of these two reduction methods on the aromatic ring of this compound.

| Reduction Method | Typical Reagents & Conditions | Product Type | Predicted Product from this compound |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas (high pressure), Metal Catalyst (e.g., Rh, Ru, Pt), Solvent | Complete Ring Saturation (Cyclohexane derivative) | 4-(Trifluoromethoxy)cyclohexane-1-sulfonic acid |

| Birch Reduction | Na or Li metal, Liquid NH₃, Alcohol (e.g., ethanol) | Partial Ring Reduction (1,4-Cyclohexadiene derivative) | 4-(Trifluoromethoxy)cyclohexa-1,4-diene-1-sulfonic acid |

Spectroscopic and Advanced Analytical Methodologies for the Characterization of 4 Trifluoromethoxy Benzenesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of 4-(Trifluoromethoxy)benzenesulfonic acid, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The aromatic region would show two sets of doublets, corresponding to the two pairs of chemically non-equivalent protons. The protons ortho to the electron-withdrawing sulfonic acid group (H-2 and H-6) are expected to resonate at a lower field (higher ppm) compared to the protons ortho to the trifluoromethoxy group (H-3 and H-5). This is due to the deshielding effect of the sulfonyl group. The coupling between these adjacent protons would result in a distinct doublet of doublets or an AA'BB' system. For a closely related compound, 4-(trifluoromethoxy)benzenesulfonyl fluoride, the aromatic protons appear as doublets at approximately 8.11 ppm and 7.47 ppm. A similar pattern is anticipated for the sulfonic acid, with slight shifts depending on the solvent and the acidic proton of the sulfonic acid group, which may appear as a broad singlet at a variable chemical shift, typically downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 | 7.9 - 8.2 | d |

| H-3, H-5 | 7.3 - 7.6 | d |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected in the aromatic region, corresponding to the four chemically different carbon atoms of the benzene ring. The carbon atom attached to the sulfonic acid group (C-1) and the carbon atom bearing the trifluoromethoxy group (C-4) would appear as quaternary carbons with distinct chemical shifts. The trifluoromethoxy group itself will cause the C-4 signal to be split into a quartet due to coupling with the three fluorine atoms. The remaining two signals would correspond to the protonated aromatic carbons (C-2/C-6 and C-3/C-5). The carbon of the trifluoromethoxy group will appear as a quartet at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-1 | 140 - 145 | s |

| C-2, C-6 | 127 - 130 | d |

| C-3, C-5 | 120 - 123 | d |

| C-4 | 150 - 155 | q |

¹⁹F NMR spectroscopy is a powerful technique for the analysis of fluorine-containing compounds. In the case of this compound, a single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring. For the related 4-(trifluoromethoxy)benzenesulfonyl fluoride, the trifluoromethoxy group appears at approximately -58.10 ppm. rsc.org A similar chemical shift is expected for the sulfonic acid derivative. This technique is highly sensitive to the electronic environment, making it valuable for differentiating between isomers (e.g., 2-, 3-, and 4-substituted isomers) which would exhibit distinct ¹⁹F chemical shifts. Furthermore, ¹⁹F NMR can be employed in mechanistic studies to monitor reactions involving the trifluoromethoxy-substituted aromatic ring, as any changes in the electronic structure would be reflected in the fluorine chemical shift.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or [M-H]⁻ would be observed, confirming the molecular weight of the compound. A common fragmentation pathway for benzenesulfonic acids involves the loss of sulfur dioxide (SO₂). Therefore, a significant fragment ion corresponding to the loss of SO₂ from the molecular ion is expected. Further fragmentation of the trifluoromethoxy-substituted phenyl cation could involve the loss of a fluorine atom or the entire trifluoromethoxy group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of the parent ion and its fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 242 | [M]⁺ (C₇H₅F₃O₄S) |

| 241 | [M-H]⁻ |

| 178 | [M - SO₂]⁺ |

| 149 | [C₆H₄OCF₂]⁺ |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonic acids. A reversed-phase HPLC method, using a C18 column with an acidic aqueous mobile phase mixed with an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its separation. The retention time of the compound would be characteristic under specific chromatographic conditions. The purity can be determined by integrating the peak area of the main compound and any impurities detected, typically with a UV detector. Ion-pair chromatography or mixed-mode chromatography can also be employed to enhance the retention and separation of this highly polar and acidic compound. helixchrom.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonic acid group, the trifluoromethoxy group, and the substituted benzene ring. The O-H stretch of the sulfonic acid will appear as a broad band in the region of 3200-2500 cm⁻¹. The S=O asymmetric and symmetric stretching vibrations are expected to produce strong absorptions around 1350-1340 cm⁻¹ and 1170-1120 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethoxy group will result in strong bands in the 1280-1100 cm⁻¹ region. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Sulfonic Acid) | 3200 - 2500 | Broad, Strong |

| Aromatic C-H | 3100 - 3000 | Medium |

| S=O (Asymmetric) | 1350 - 1340 | Strong |

| S=O (Symmetric) | 1170 - 1120 | Strong |

| C-F | 1280 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to show absorption bands characteristic of a substituted benzene ring. The electronic transitions (π → π*) of the aromatic system will give rise to absorptions in the UV region. Typically, substituted benzenesulfonic acids exhibit absorption maxima around 220 nm and 260-270 nm. The exact position and intensity of these bands can be influenced by the nature and position of the substituents on the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through single-crystal X-ray diffraction analysis. This powerful technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific atomic coordinates are not available.

While the crystal structure of the parent compound, benzenesulfonic acid, has been determined, direct extrapolation of these structural parameters to its trifluoromethoxy-substituted derivative is not feasible due to the significant electronic and steric influence of the -OCF₃ group. The presence of this substituent is expected to notably alter the crystal packing and intermolecular hydrogen bonding network.

The determination of the crystal structure of this compound would require the growth of single crystals of suitable quality for X-ray diffraction analysis. Such a study would provide invaluable information on:

Molecular Conformation: The precise geometry of the molecule, including the orientation of the trifluoromethoxy and sulfonic acid groups relative to the benzene ring.

Intermolecular Interactions: The nature and geometry of hydrogen bonds involving the sulfonic acid group, as well as other potential non-covalent interactions such as halogen bonding or π-π stacking.

Researchers seeking to understand the solid-state properties of this compound are encouraged to pursue its crystallization and subsequent X-ray crystallographic analysis. Such data would be a valuable addition to the structural chemistry literature.

Computational and Theoretical Investigations of 4 Trifluoromethoxy Benzenesulfonic Acid

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(trifluoromethoxy)benzenesulfonic acid, these calculations help to elucidate its stable conformations and electronic properties, which are key to understanding its reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. In the context of molecules containing the trifluoromethoxy group, such as trifluoromethoxybenzene (a precursor to the sulfonic acid), DFT studies have been employed to determine the preferred spatial arrangement of the -OCF₃ group relative to the benzene (B151609) ring.

Research on trifluoromethoxybenzene has shown that two primary conformations are of interest: a planar or "eclipsed" ([e]-form) conformation where the O-CF₃ bond is in the plane of the phenyl group, and a perpendicular or "orthogonal" ([o]-form) conformation where the O-CF₃ group is perpendicular to the phenyl plane. researchgate.net DFT calculations at the B3LYP/cc-pVTZ level of theory suggest that both the [e] and [o] forms are energy minima, with a very small energy difference of less than 0.3 kcal/mol and a low barrier to interconversion of less than 0.5 kcal/mol. researchgate.net This indicates that the trifluoromethoxy group is relatively flexible and can easily rotate.

For this compound, it is expected that the presence of the sulfonic acid group at the para position would have a minimal steric effect on the conformational preference of the trifluoromethoxy group. However, electronic effects could slightly influence the rotational barrier.

| Conformer | Description | Relative Energy (kcal/mol) |

| [e]-form | O-CF₃ bond in the plane of the phenyl group | < 0.3 |

| [o]-form | O-CF₃ group perpendicular to the phenyl plane | 0.0 |

| Rotational Barrier | Energy required for interconversion | < 0.5 |

Note: Data based on DFT calculations for trifluoromethoxybenzene.

Ab Initio Molecular Orbital Calculations for Energetic Landscapes

Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, provide a more rigorous approach to understanding molecular energetics. Studies on trifluoromethoxybenzene using ab initio methods at the MP2/6-31G** level have indicated that the orthogonal ([o]-form) conformation is the energy minimum. researchgate.net In this case, the eclipsed ([e]-form) represents the transition state for rotation, with a calculated barrier of approximately 1.4 kcal/mol. researchgate.net

The energetic landscape of a molecule describes the potential energy as a function of its geometric parameters. For this compound, the energetic landscape would be influenced by the rotation of both the trifluoromethoxy and the sulfonic acid groups. Ab initio calculations would be essential to map this landscape and identify the global minimum energy conformation, as well as any local minima and the transition states that connect them.

| Method | Conformation | Role | Energy Barrier (kcal/mol) |

| MP2/6-31G | [o]-form | Energy Minimum | - |

| MP2/6-31G | [e]-form | Rotational Barrier | ~1.4 |

Note: Data based on ab initio calculations for trifluoromethoxybenzene.

Semiempirical Molecular Orbital Methods (AM1 and PM3) in Reactivity Prediction

Semiempirical molecular orbital methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for preliminary reactivity predictions and for studying larger molecular systems. These methods use parameters derived from experimental data to simplify the calculations. wikipedia.org

Both AM1 and PM3 can be used to calculate properties like heats of formation, ionization potentials, and dipole moments, which are indicative of a molecule's reactivity. While PM3 is generally considered to be slightly more accurate for thermochemical predictions than AM1, the performance of these methods can be system-dependent. ucsb.edu For this compound, these methods could be employed to quickly screen its reactivity towards various reagents by calculating the energies of reactants, products, and transition states for potential reactions.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. For the formation of this compound, this involves studying the sulfonation of trifluoromethoxybenzene.

Transition State Analysis in Reaction Pathways

The sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. Computational studies on the sulfonation of benzene using DFT have shown that the reaction can proceed through a trimolecular mechanism involving the aromatic compound, sulfur trioxide (SO₃), and a catalyst like sulfuric acid. researchgate.netplu.mx The calculations reveal the formation of a π-complex, followed by a transition state leading to the final product. researchgate.netplu.mx

For the sulfonation of trifluoromethoxybenzene to yield this compound, a similar mechanism is expected. The trifluoromethoxy group is an ortho, para-directing group, and the para-product is generally favored due to reduced steric hindrance. Transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier in the reaction pathway. The geometry and energy of this transition state would provide crucial information about the rate-determining step of the reaction. DFT calculations at a level such as B3LYP/6-311++G(d,p) are commonly used for such analyses. researchgate.net

Analysis of Electron Density and Intermediate Species

The analysis of electron density throughout the reaction pathway provides insights into the changes in bonding and charge distribution. In the sulfonation of trifluoromethoxybenzene, the initial π-complex would involve the interaction of the electron-rich π-system of the benzene ring with the electrophilic sulfur atom of SO₃.

As the reaction progresses towards the transition state and the formation of the sigma-complex (an intermediate), there is a significant redistribution of electron density. The carbon atom at the para position becomes sp³-hybridized, and the positive charge is delocalized over the rest of the aromatic ring. The trifluoromethoxy group, being electron-withdrawing by induction but electron-donating by resonance, would influence the stability of this intermediate. Computational analysis of the electron density, for example, through Natural Bond Orbital (NBO) analysis, can quantify these electronic effects and provide a deeper understanding of the stability and reactivity of the intermediate species.

Analysis of Substituent Effects on Reactivity (e.g., Hammett Correlations)

The reactivity of an aromatic ring is significantly influenced by the electronic properties of its substituents. The Hammett equation provides a quantitative framework for understanding these substituent effects by correlating reaction rates and equilibrium constants for a wide range of reactions of meta- and para-substituted benzene derivatives. This is expressed by the equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type.

The Hammett substituent constant (σ) for the para-trifluoromethoxy group (σₚ) has been determined to be approximately +0.35. A positive σ value indicates that the substituent is electron-withdrawing. This value can be compared to other substituents to gauge its relative effect on reactivity.

| Substituent | Hammett Constant (σₚ) | Effect on Reactivity |

|---|---|---|

| -NO₂ | +0.78 | Strongly Deactivating |

| -CN | +0.66 | Strongly Deactivating |

| -CF₃ | +0.54 | Deactivating |

| -OCF₃ | +0.35 | Deactivating |

| -Cl | +0.23 | Deactivating |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Activating |

| -OCH₃ | -0.27 | Activating |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational dynamics, intermolecular interactions, and solvent effects. While specific MD simulation studies on this compound are not extensively reported in the literature, the principles of such simulations can be applied to understand its expected behavior.

Conformational Analysis:

A key aspect of the molecular structure of this compound is the rotational freedom around the C-O and C-S bonds. Theoretical calculations and experimental data for related trifluoromethoxybenzene derivatives suggest that the trifluoromethoxy group does not lie in the plane of the benzene ring. Instead, it typically adopts a conformation where the C-O-C plane is roughly perpendicular to the aromatic ring. This preference is attributed to a combination of steric and electronic factors, including the avoidance of steric clash between the fluorine atoms and the ortho-hydrogens of the benzene ring, as well as hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds.

MD simulations would allow for the exploration of the potential energy surface associated with the rotation of the trifluoromethoxy and sulfonic acid groups. This would involve calculating the free energy as a function of the relevant dihedral angles. The results of such simulations would likely confirm the non-planar conformation of the trifluoromethoxy group and provide information on the rotational barrier and the population of different conformational states at a given temperature.

Intermolecular Interactions:

In a condensed phase, such as in solution or in the solid state, the behavior of this compound is governed by a complex interplay of intermolecular interactions. MD simulations are particularly well-suited to investigate these interactions.

For instance, in an aqueous solution, the sulfonic acid group, being highly polar and acidic, would readily deprotonate to form the sulfonate anion (-SO₃⁻) and a hydronium ion (H₃O⁺). This would lead to strong ion-dipole interactions between the sulfonate group and surrounding water molecules. The trifluoromethoxy group, while also containing polar C-F and C-O bonds, is generally considered to be more hydrophobic in nature.

An MD simulation of this compound in water would likely reveal the following:

Hydration Shell of the Sulfonate Group: A well-defined hydration shell would form around the sulfonate group, with water molecules oriented to maximize hydrogen bonding with the oxygen atoms of the sulfonate.

Aromatic Ring Interactions: The benzene ring can engage in π-π stacking interactions with other aromatic molecules and hydrophobic interactions with non-polar solutes.

The following table summarizes the expected primary intermolecular interactions involving different parts of the this compound molecule in an aqueous environment, as would be investigated through molecular dynamics simulations.

| Molecular Moiety | Primary Intermolecular Interactions in Aqueous Solution |

|---|---|

| Sulfonic Acid/Sulfonate Group (-SO₃H / -SO₃⁻) | Hydrogen Bonding, Ion-Dipole Interactions |

| Trifluoromethoxy Group (-OCF₃) | Weak Hydrogen Bonding (F···H-O), Dipole-Dipole Interactions, Hydrophobic Interactions |

| Benzene Ring | π-π Stacking, Hydrophobic Interactions, van der Waals Forces |

By providing a dynamic and atomistic view of the system, molecular dynamics simulations can offer valuable insights into the structure-property relationships of this compound, complementing experimental studies and furthering our understanding of its chemical behavior.

Catalytic Applications of 4 Trifluoromethoxy Benzenesulfonic Acid and Its Derivatives

Role as a Brønsted Acid Catalyst in Organic Reactions

As a strong Brønsted acid, 4-(Trifluoromethoxy)benzenesulfonic acid readily donates a proton to initiate a variety of organic reactions. Its high acidity and the stability of its conjugate base make it an effective catalyst for processes that are typically catalyzed by strong acids.

The esterification of carboxylic acids with alcohols is a fundamental reaction in organic chemistry, often catalyzed by strong Brønsted acids. While specific studies detailing the use of this compound in esterification are not prevalent in the reviewed literature, the catalytic activity of other benzenesulfonic acid derivatives provides a strong basis for its potential application. For instance, benzenesulfonic acid and its derivatives, such as p-toluenesulfonic acid and p-phenolsulfonic acid, have been shown to be effective catalysts for the synthesis of n-propyl acetate (B1210297). In batch reactions, the catalytic activity of these derivatives was found to be comparable to that of sulfuric acid. Long-chain alkyl-substituted arylsulfonic acids have also been employed as effective esterification catalysts. google.com Given that the trifluoromethoxy group is a strong electron-withdrawing group, it is anticipated that this compound would exhibit high catalytic activity in esterification reactions, potentially allowing for lower catalyst loadings or milder reaction conditions compared to less acidic arylsulfonic acids.

The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester and regenerates the acid catalyst.

Table 1: Comparison of Catalytic Activity of Benzenesulfonic Acid Derivatives in the Esterification of Acetic Acid and n-Propanol

| Catalyst | Yield of n-propyl acetate (%) |

| Sulfuric Acid (SA) | ~65 |

| p-Phenolsulfonic acid (PPSA) | ~60 |

| p-Toluenesulfonic acid (PTSA) | ~60 |

| Benzenesulfonic acid (BSA) | ~55 |

| 2,4-Dimethylbenzenesulfonic acid (DBSA) | ~45 |

This interactive table allows for the comparison of the catalytic performance of different benzenesulfonic acid derivatives in a specific esterification reaction.

In the realm of polymer chemistry, strong acids are often used as initiators or catalysts for various polymerization reactions. One notable application of a derivative of the target compound is in cationic ring-opening polymerization (CROP). Specifically, 4-(trifluoromethyl)benzenesulfonate has been utilized as a counter-ion in novel initiators for the CROP of 2-oxazolines. bohrium.comnih.gov In these systems, the fluorylate counter-ion, derived from 4-(trifluoromethyl)benzenesulfonic acid, was found to combine the stability of the commonly used tosylate with an enhanced propagation rate comparable to that of the highly reactive triflate. bohrium.comnih.gov This balance of stability and reactivity is crucial for achieving well-defined polymers with controlled molecular weights and narrow polydispersity.

The role of the counter-ion is critical in cationic polymerizations as it influences the stability and reactivity of the propagating cationic species. A non-nucleophilic and stable counter-ion, such as 4-(trifluoromethoxy)benzenesulfonate, would be expected to facilitate a controlled polymerization process by minimizing termination and chain transfer reactions. While the specific use of this compound as a direct initiator has not been detailed, its derivatives show significant promise in controlling polymerization kinetics.

Table 2: Comparison of Initiator Efficiency in the Polymerization of 2-ethyl-2-oxazoline bohrium.com

| Initiator System (Counter-ion) | Initiator Efficiency | Polymerization Characteristics |

| TEGTos (Tosylate) | Slow initiation | Non-first-order kinetics, high molar masses, broad distributions |

| TEGTosCF₃ (Fluorylate) | Improved efficiency | Controlled living polymerization |

| TEGTf (Triflate) | High efficiency | Potential for chain transfer reactions, handling issues |

This interactive table compares the performance of different counter-ions in a cationic ring-opening polymerization, highlighting the advantages of the fluorylate derivative.

The hydration of unsaturated systems, such as alkynes, is another acid-catalyzed reaction of significant synthetic utility, typically yielding ketones. This transformation is generally carried out in the presence of a strong acid, often with the addition of a mercury(II) salt as a co-catalyst to enhance the reaction rate. libretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com The reaction proceeds via the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by water. chemistrysteps.com The resulting enol intermediate rapidly tautomerizes to the more stable keto form. libretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com

While there is no specific literature detailing the use of this compound as the catalyst for this reaction, its strong Brønsted acidity suggests it would be a viable candidate. The high acidity would facilitate the initial protonation of the alkyne, a key step in the reaction mechanism. The use of a strong, non-coordinating acid like this compound could potentially offer advantages in terms of reaction rates and catalyst turnover.

Applications in Heterogeneous Catalysis Systems

Heterogeneous catalysis offers several advantages over homogeneous systems, including ease of catalyst separation and recycling. scispace.comriverocrespolab.com Sulfonic acid groups can be immobilized onto solid supports to create solid-acid catalysts. scispace.comnih.govrsc.org These materials combine the high catalytic activity of sulfonic acids with the practical benefits of a heterogeneous system.

While the direct application of this compound in heterogeneous systems is not widely reported, the methodologies for immobilizing other sulfonic acids are well-established. For instance, perfluorosulfonic acid monolayers have been functionalized onto the inner walls of glass microreactors, creating highly active and reusable catalytic systems. utwente.nl Similarly, various sulfonic acids have been grafted onto silica (B1680970) nanoparticles and other supports for use in reactions such as esterification. utwente.nl It is conceivable that this compound could be similarly immobilized to create novel heterogeneous catalysts with enhanced acidic properties.

Investigation of Solid-Acid Catalysts Based on this compound Architectures

The development of solid-acid catalysts is a significant area of research aimed at creating more sustainable and environmentally friendly chemical processes. scispace.comrsc.org These catalysts are typically prepared by anchoring acidic functional groups, such as sulfonic acids, onto a solid support material like silica, alumina, or polymers. nih.govfrontiersin.orgresearchgate.net

Although specific research on solid-acid catalysts derived from this compound is limited, the general principles of their design and synthesis are well-understood. The synthesis of such a catalyst would likely involve the chemical modification of a suitable support material with a precursor of this compound. The resulting material would possess strong Brønsted acid sites on its surface, making it potentially useful for a variety of acid-catalyzed reactions in both gas and liquid phases. The performance of such a catalyst in reactions like esterification for biodiesel production would be of particular interest, as solid-acid catalysts are actively being explored for this purpose. scispace.comrsc.orgfrontiersin.orgresearchgate.net

Potential in Selective Organic Transformations

The high acidity and steric properties of this compound suggest its potential as a catalyst for various selective organic transformations. Strong Brønsted acids are known to catalyze a wide array of reactions, including Friedel-Crafts alkylations and acylations, rearrangements, and the formation of carbon-carbon and carbon-heteroatom bonds.

The trifluoromethoxy group, with its unique electronic and steric characteristics, could influence the selectivity of these reactions. For example, in Friedel-Crafts reactions, the bulky nature of the catalyst's counter-ion could direct the regioselectivity of the electrophilic aromatic substitution. Furthermore, the strong acidity of this compound could enable reactions that are sluggish with weaker acid catalysts, or allow for reactions to be carried out under milder conditions. While specific examples are yet to be broadly documented, the fundamental properties of this sulfonic acid point towards a promising future in the development of new and selective catalytic methods.

Advanced Derivatives of 4 Trifluoromethoxy Benzenesulfonic Acid and Their Research Applications

Synthesis and Exploration of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives from 4-(trifluoromethoxy)benzenesulfonic acid typically proceeds through its more reactive sulfonyl chloride intermediate, 4-(trifluoromethoxy)benzenesulfonyl chloride. This intermediate is readily reacted with a wide range of primary or secondary amines to afford the corresponding sulfonamides.

A key example is 4-(Trifluoromethoxy)benzenesulfonamide , formed by the reaction of the sulfonyl chloride with ammonia (B1221849). nih.gov This compound is a significant building block in medicinal and agricultural chemistry. nbinno.comchemscene.com The general synthesis is a well-established method in organic chemistry, often involving a base to neutralize the hydrochloric acid byproduct.

Research into these sulfonamide derivatives is active, with studies exploring their potential as bioactive molecules. The sulfonamide functional group is a well-known pharmacophore, and its combination with the trifluoromethoxy group can lead to compounds with enhanced biological activity and selectivity. chemimpex.com Scientists have synthesized series of novel benzenesulfonamide (B165840) derivatives to explore their therapeutic potential, for instance, as inhibitors of specific enzymes or as anti-influenza agents. nih.gov The trifluoromethoxy group is critical in these explorations for its ability to modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

| Derivative Name | CAS Number | Molecular Formula | Key Research Application |

| 4-(Trifluoromethoxy)benzenesulfonamide | 1513-45-7 | C₇H₆F₃NO₃S | Agrochemical Intermediate nbinno.comchemscene.com |

| Benzenesulfonic acid, 4-(trifluoromethoxy)-, hydrazide | 685542-10-3 | C₇H₇F₃N₂O₃S | Synthetic Intermediate chemicalbook.com |

Investigation of Ester Derivatives in Chemical Synthesis

Ester derivatives of this compound, known as trifluoromethoxyphenylsulfonates or "triflates," are another important class of compounds. These are typically synthesized by reacting the corresponding sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base.

In chemical synthesis, benzenesulfonic acid esters are valued for their role as excellent leaving groups in nucleophilic substitution reactions. wikipedia.org The trifluoromethoxy group, being strongly electron-withdrawing, further enhances the stability of the resulting sulfonate anion, making it an even better leaving group than tosylates or mesylates. This property is highly valuable in complex organic syntheses where the mild and efficient formation of carbon-carbon or carbon-heteroatom bonds is required.

Researchers utilize these ester derivatives to activate alcohols for subsequent reactions, facilitating transformations that would otherwise be difficult to achieve. Their application is a cornerstone of modern synthetic strategies for creating complex molecules.

Integration into Complex Molecular Scaffolds for Functional Material Development

The unique electronic properties conferred by the trifluoromethoxy group make this compound and its derivatives attractive for the development of functional materials. The sulfonic acid group can be used as a monomer for polymerization or as a dopant to enhance the conductivity of polymers.

While direct examples involving this compound in complex scaffolds are specialized, the principles are well-established with similar fluorinated compounds. Fluorinated aromatic compounds are increasingly relevant in the development of advanced materials and coatings. chemimpex.com The integration of this specific moiety into a polymer backbone, for example, could create materials with high thermal stability, chemical resistance, and specific optical or electronic properties. These characteristics are sought after in fields like electronics, aerospace, and specialty coatings. The sulfonic acid group provides a reactive handle for incorporation into larger structures, while the trifluoromethoxyphenyl unit contributes to the material's bulk properties.

Role in the Synthesis of Agrochemicals and Related Intermediates

One of the most significant applications of this compound derivatives is in the agrochemical industry. nbinno.com The derivative 4-(Trifluoromethoxy)benzenesulfonamide is a crucial intermediate for pesticides and herbicides. nbinno.com

The trifluoromethoxy group offers several advantages in crop protection agents. nbinno.com

Increased Lipophilicity : The fluorine atoms enhance the molecule's ability to dissolve in fats and lipids, which aids in its penetration through the waxy cuticles of plants or the exoskeletons of insects. nbinno.com This leads to improved uptake and higher efficacy.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic breakdown by enzymes in the target pest or in the environment. This can lead to longer-lasting protection for crops. nbinno.com

Electronic Effects : As a strong electron-withdrawing group, the -OCF3 moiety can influence the biological activity and mode of action of the final pesticide. nbinno.com

The sulfonamide group also plays a vital role, often interacting with specific biological targets within the pest or weed. nbinno.com The combination of these two functional groups makes derivatives of this compound versatile precursors for a new generation of effective and targeted crop protection products. nbinno.com

Structure-Activity Relationship Studies in Chemical Building Blocks

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological or chemical activity. For derivatives of this compound, SAR studies help researchers optimize compounds for a specific purpose.

In medicinal chemistry, for example, scientists synthesize a series of related benzenesulfonamide derivatives with slight modifications to their structure. nih.govresearchgate.net These modifications could include changing substituents on the aromatic ring or altering the groups attached to the sulfonamide nitrogen. By testing the activity of each compound, researchers can build a detailed picture of which structural features are essential for the desired effect. researchgate.netnih.gov

Studies have shown that for fluorinated benzenesulfonamides, the specific arrangement of the sulfonamide group, a hydrophobic substituent, and other functional groups is crucial for activity. nih.gov For instance, in the development of enzyme inhibitors, the trifluoromethoxy group might be positioned to fit into a specific hydrophobic pocket of the enzyme's active site, thereby enhancing binding affinity and inhibitory potency. These SAR studies are critical for rationally designing more effective chemical building blocks for pharmaceuticals, agrochemicals, and other functional molecules. nih.govresearchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-(trifluoromethoxy)benzenesulfonic acid derivatives?

Answer:

Synthesis of derivatives typically involves sulfonation or functionalization of pre-existing benzenesulfonic acid scaffolds. For example:

- Thionyl chloride activation : A related compound, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)benzenesulfonic acid, was synthesized by reacting the parent sulfonic acid with thionyl chloride (SOCl₂) in a dichloromethane (DCM)/dimethylformamide (DMF) solvent system (20:1 ratio) at room temperature for 16 hours .

- Azo coupling : Derivatives like 4-[(2,4-dihydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid (Acid Violet 43) are synthesized via diazo coupling reactions, requiring precise pH control and temperature monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.